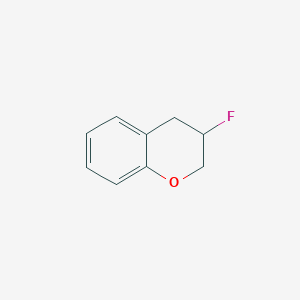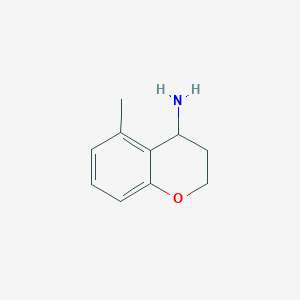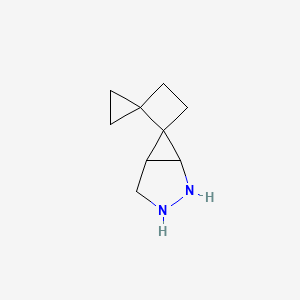
3-Methoxy-3-(4-methylphenyl)-3H-diazirene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-3-(p-tolyl)-3H-diazirine is a diazirine compound characterized by a three-membered ring containing two nitrogen atoms and one carbon atom The methoxy group and the p-tolyl group are attached to the carbon atom in the diazirine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-3-(p-tolyl)-3H-diazirine typically involves the reaction of p-tolylhydrazine with methoxyacetyl chloride, followed by cyclization to form the diazirine ring. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition of the diazirine ring.
Industrial Production Methods
Industrial production of 3-Methoxy-3-(p-tolyl)-3H-diazirine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-3-(p-tolyl)-3H-diazirine undergoes various chemical reactions, including:
Photolysis: Upon exposure to UV light, the diazirine ring can cleave to form a reactive carbene intermediate.
Substitution Reactions: The methoxy and p-tolyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common Reagents and Conditions
Photolysis: UV light, often in the presence of a photosensitizer.
Substitution: Nucleophiles such as amines or alcohols, typically under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Major Products
Photolysis: Formation of carbenes, which can further react to form various products depending on the reaction environment.
Substitution: Formation of substituted diazirines.
Oxidation: Formation of oxides or nitroso compounds.
Reduction: Formation of amines or hydrazines.
Applications De Recherche Scientifique
3-Methoxy-3-(p-tolyl)-3H-diazirine has several applications in scientific research:
Chemistry: Used as a photolabile protecting group in organic synthesis.
Biology: Employed in photoaffinity labeling to study protein-ligand interactions.
Medicine: Investigated for potential use in photodynamic therapy.
Industry: Utilized in the development of photoresists and other photochemical materials.
Mécanisme D'action
The primary mechanism of action for 3-Methoxy-3-(p-tolyl)-3H-diazirine involves the generation of a reactive carbene intermediate upon exposure to UV light. This carbene can insert into various chemical bonds, making it useful for labeling and modifying biomolecules. The molecular targets and pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Methoxy-3-(phenyl)-3H-diazirine
- 3-Methoxy-3-(m-tolyl)-3H-diazirine
- 3-Methoxy-3-(o-tolyl)-3H-diazirine
Uniqueness
3-Methoxy-3-(p-tolyl)-3H-diazirine is unique due to the presence of the p-tolyl group, which can influence its reactivity and stability compared to other diazirine compounds. The methoxy group also adds to its distinct chemical properties, making it suitable for specific applications in photochemistry and photoaffinity labeling.
Propriétés
Numéro CAS |
116548-92-6 |
|---|---|
Formule moléculaire |
C9H10N2O |
Poids moléculaire |
162.19 g/mol |
Nom IUPAC |
3-methoxy-3-(4-methylphenyl)diazirine |
InChI |
InChI=1S/C9H10N2O/c1-7-3-5-8(6-4-7)9(12-2)10-11-9/h3-6H,1-2H3 |
Clé InChI |
JPEWMFDRHLHENF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2(N=N2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-Methylbenzo[d]isoxazol-3-ol](/img/structure/B11921250.png)



![4-Azaspiro[2.4]heptan-6-ylmethanol hydrochloride](/img/structure/B11921271.png)
![6-Methylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11921272.png)




![4,5-dimethyl-1H-pyrazolo[3,4-c]pyridazin-3-amine](/img/structure/B11921324.png)
![Pyrazolo[1,5-a]pyridine-3,4-diamine](/img/structure/B11921330.png)
